molecular formula C18H17NO2S B15217165 [(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid CAS No. 62663-19-8

[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

Cat. No.: B15217165
CAS No.: 62663-19-8
M. Wt: 311.4 g/mol
InChI Key: LFDJJRXCWGOYAO-UHFFFAOYSA-N
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Description

2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid typically involves the reaction of 5,7-dimethyl-2-phenyl-1H-indole with thioacetic acid under controlled conditions. The reaction is often catalyzed by acids such as methanesulfonic acid (MsOH) and carried out under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The indole ring structure allows it to bind with high affinity to multiple receptors, making it a versatile molecule in drug development .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.

    5-Fluoro-3-phenyl-1H-indole-2-carboxylate: An indole derivative with antiviral properties.

    Indole-2-carboxylate: Another indole derivative used in medicinal chemistry.

Uniqueness

2-((5,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid is unique due to its specific thioacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

62663-19-8

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C18H17NO2S/c1-11-8-12(2)16-14(9-11)18(22-10-15(20)21)17(19-16)13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3,(H,20,21)

InChI Key

LFDJJRXCWGOYAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)SCC(=O)O)C

Origin of Product

United States

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